

Technical Guide: 1H-Indole-2-Carbohydrazide (CAS 5055-39-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1H-indole-2-carbohydrazide

Cat. No.: B185677

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-indole-2-carbohydrazide** (CAS: 5055-39-0), a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, a standard synthesis protocol, and its significant role as a scaffold in the development of novel therapeutic agents.

Core Compound Specifications

1H-indole-2-carbohydrazide is a stable, solid organic compound. Its indole core is a prevalent motif in numerous biologically active compounds, making this hydrazide derivative a valuable starting material for synthesizing a diverse range of molecules with potential pharmacological applications.^{[1][2]}

Property	Value	Reference
CAS Number	5055-39-0	[3][4]
Molecular Formula	C ₉ H ₉ N ₃ O	[3][4]
Molecular Weight	175.19 g/mol	[3][4][5]
IUPAC Name	1H-indole-2-carbohydrazide	[3]
Physical Form	Solid	
Purity	Typically ≥95%	
Melting Point	Not specified in retrieved results	
Flash Point	243 °C	[5]
Solubility	Soluble in ethanol	[6][7]
Storage Conditions	Sealed in a dry environment at 2-8°C	
InChI Key	DZLFRQHFFVRYEE-UHFFFAOYSA-N	[3]
SMILES	<chem>C1=CC=C2C(=C1)C=C(N2)C(=O)NN</chem>	[5]

Synthesis Protocol: Preparation of 1H-Indole-2-Carbohydrazide

The following protocol describes a common and efficient method for the synthesis of **1H-indole-2-carbohydrazide** from ethyl 1H-indole-2-carboxylate.[6][7]

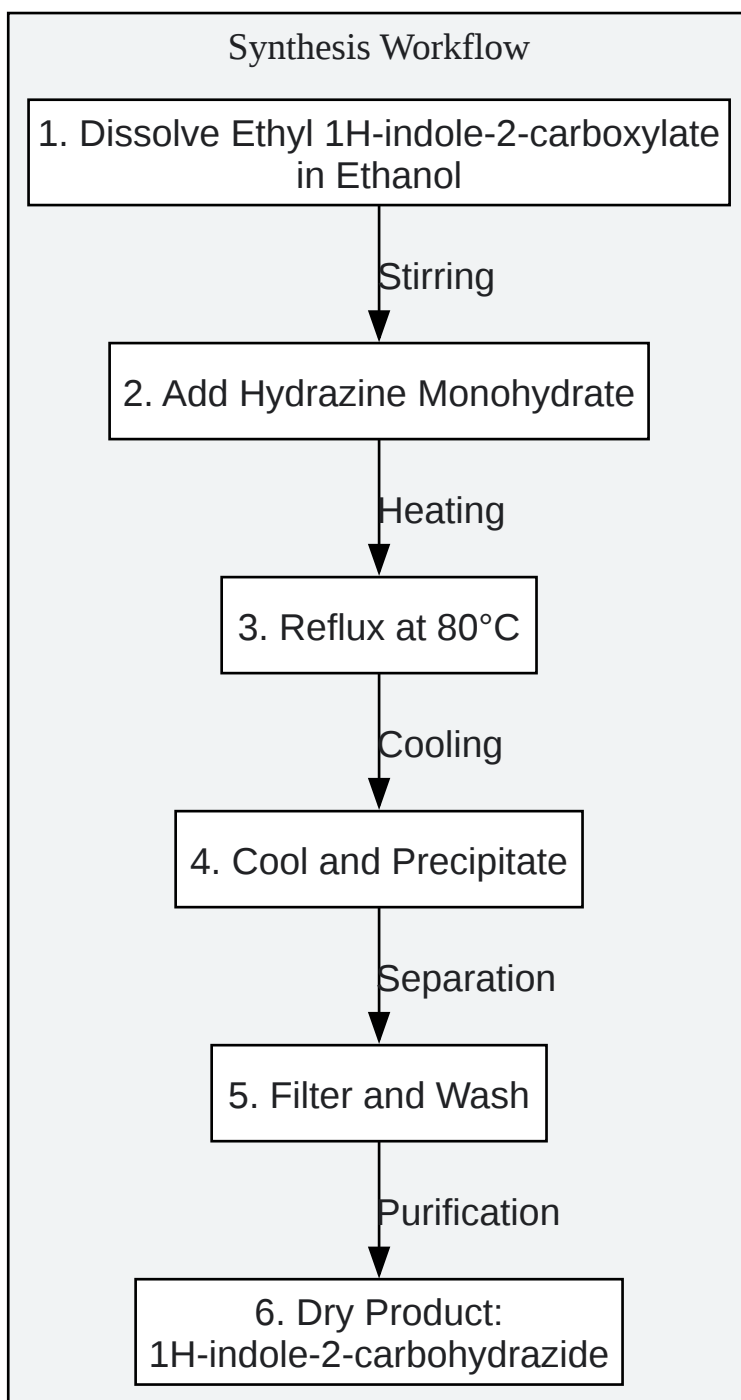
Materials:

- Ethyl 1H-indole-2-carboxylate
- Hydrazine monohydrate

- Absolute ethanol
- Round-bottom flask
- Stirring apparatus
- Reflux condenser
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Deionized water

Procedure:

- To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).[6]
- The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 2-4 hours. [7]
- Reaction progress should be monitored using Thin-Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the precipitation of the product.
- The resulting solid precipitate is collected by vacuum filtration.
- The collected solid is washed with a cold water/ice mixture to remove any residual hydrazine.
- The purified **1H-indole-2-carbohydrazide** is then dried under a vacuum.



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Caption: A flowchart illustrating the key steps in the synthesis of **1H-indole-2-carbohydrazide**.

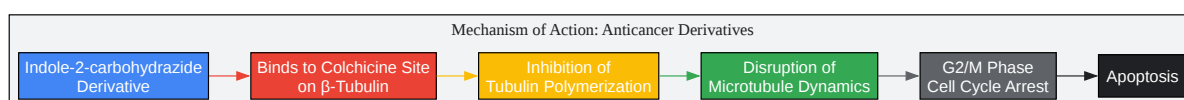
Applications in Drug Discovery and Development

1H-indole-2-carbohydrazide serves as a critical intermediate for the synthesis of a wide array of derivatives with significant biological activities. Research has demonstrated that modifications to this core structure can yield potent therapeutic candidates.

Anticancer Activity

A significant area of investigation involves the development of **1H-indole-2-carbohydrazide** derivatives as anticancer agents. These compounds have been shown to target microtubules, which are essential for cell division.[1]

- **Tubulin Polymerization Inhibition:** Several derivatives of **1H-indole-2-carbohydrazide** have been identified as potent inhibitors of tubulin polymerization.[8][9] They exert their effect by binding to the colchicine site on tubulin, disrupting microtubule dynamics.[1][8]
- **Cell Cycle Arrest and Apoptosis:** This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] For instance, certain furanyl- and thiophenyl-3-phenyl-**1H-indole-2-carbohydrazide** derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including colon cancer, melanoma, and breast cancer.[1][10]



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Caption: The signaling pathway for anticancer derivatives of **1H-indole-2-carbohydrazide**.

Other Therapeutic Areas

Beyond oncology, derivatives of **1H-indole-2-carbohydrazide** have shown promise in other therapeutic areas:

- **Antimicrobial Activity:** Novel derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, including *Staphylococcus aureus*,

Escherichia coli, and Candida albicans.[11] Some compounds exhibited minimum inhibitory concentration (MIC) values comparable to standard antimicrobial drugs.[11]

- Antiplatelet Aggregation: Certain N-substituted indole carbohydrazide derivatives have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA), suggesting potential applications in the prevention and treatment of thrombotic disorders.[7]

Conclusion

1H-indole-2-carbohydrazide is a versatile and valuable scaffold in modern medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the discovery of numerous derivatives with potent and diverse biological activities. Continued exploration of this chemical space holds significant promise for the development of new and effective therapeutic agents for a range of diseases.

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- To cite this document: BenchChem. [Technical Guide: 1H-Indole-2-Carbohydrazide (CAS 5055-39-0)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185677#1h-indole-2-carbohydrazide-cas-number-5055-39-0]

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